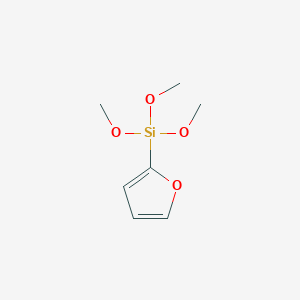
Furan-2-yltrimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-yltrimethoxysilane is an organosilicon compound that features a furan ring attached to a silicon atom through a trimethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2-yltrimethoxysilane can be synthesized through several methods. One common approach involves the reaction of furan with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and can be facilitated by the use of a Lewis acid catalyst such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yltrimethoxysilane undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The trimethoxy group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, tetrahydrofuran derivatives, and various substituted furan compounds.
Scientific Research Applications
Furan-2-yltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is explored for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism by which furan-2-yltrimethoxysilane exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanol: Similar in structure but with a hydroxyl group instead of a trimethoxy group.
Furan-2-carboxylic acid: Contains a carboxyl group instead of a trimethoxy group.
Tetrahydrofuran: A fully saturated derivative of furan.
Uniqueness
Furan-2-yltrimethoxysilane is unique due to the presence of the trimethoxy group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications where strong bonding and stability are required, such as in the production of advanced materials and in organic synthesis.
Properties
Molecular Formula |
C7H12O4Si |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
furan-2-yl(trimethoxy)silane |
InChI |
InChI=1S/C7H12O4Si/c1-8-12(9-2,10-3)7-5-4-6-11-7/h4-6H,1-3H3 |
InChI Key |
YOYUSFJDKZMDMF-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC=CO1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



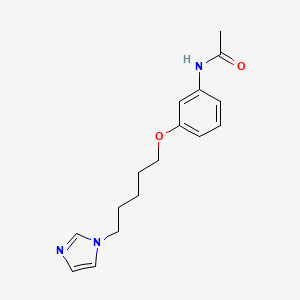
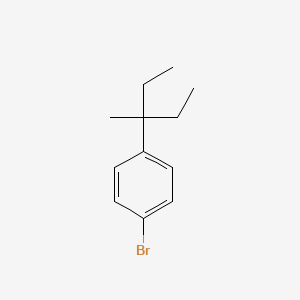
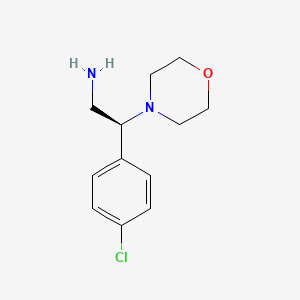
![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)

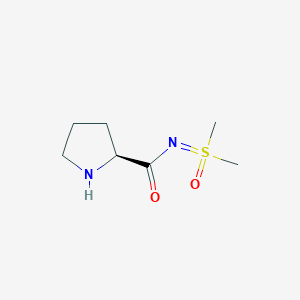





![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)
![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)
